An In-depth Technical Guide to 6-Nitropyridin-3-amine: Chemical Properties and Structure
An In-depth Technical Guide to 6-Nitropyridin-3-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitropyridin-3-amine (CAS RN: 14916-65-5) is a heterocyclic organic compound that holds significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both an electron-donating amino group and an electron-withdrawing nitro group, imparts a unique reactivity profile, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties and structural features of 6-Nitropyridin-3-amine, including its physicochemical characteristics, spectral data, and a plausible synthetic pathway. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.
Chemical Structure and Identification
6-Nitropyridin-3-amine is an aromatic heterocyclic compound. The pyridine ring is functionalized with a nitro group at the 6-position and an amino group at the 3-position.
| Identifier | Value |
| IUPAC Name | 6-nitropyridin-3-amine[1] |
| Synonyms | 5-Amino-2-Nitropyridine, 3-Amino-6-Nitropyridine, 2-Nitro-5-Pyridinamine[1] |
| CAS Number | 14916-65-5[1][2][3] |
| Molecular Formula | C₅H₅N₃O₂[1][2] |
| SMILES | C1=CC(=NC=C1N)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C5H5N3O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H,6H2[1] |
| InChIKey | PLQFCJIRQJGPHR-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 139.11 g/mol [1][2] |
| Appearance | Yellow to brown crystalline solid (inferred from related isomers) |
| Melting Point | Not available in searched literature. The related isomer, 4-Amino-3-nitropyridine, has a melting point of 203-207 °C.[4] |
| Boiling Point | 382.9 °C at 760 mmHg[1] |
| Density | 1.437 g/cm³[1] |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents such as ethanol, DMSO, and chloroform, based on the properties of similar aminopyridine and nitropyridine derivatives. |
| pKa | The pKa of the conjugate acid is predicted to be lower than that of 3-aminopyridine (pKa ≈ 6.0) due to the strong electron-withdrawing effect of the nitro group, which decreases the basicity of both the pyridine nitrogen and the exocyclic amino group. |
Spectral Data
Detailed experimental spectra for 6-Nitropyridin-3-amine are not widely published. The following tables provide predicted spectral characteristics based on the analysis of its chemical structure and data from isomeric and related compounds.
3.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.6 | d | 1H | H-2 |
| ~7.5 | dd | 1H | H-4 |
| ~8.2 | d | 1H | H-5 |
| ~5.5-6.5 | br s | 2H | -NH₂ |
3.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-6 |
| ~145 | C-2 |
| ~135 | C-4 |
| ~130 | C-3 |
| ~120 | C-5 |
3.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary amine[5] |
| 1650-1580 | Medium | N-H bending of the primary amine[5] |
| 1550-1490 | Strong | N-O asymmetric stretching of the nitro group |
| 1360-1300 | Strong | N-O symmetric stretching of the nitro group |
| 1335-1250 | Strong | C-N stretching of the aromatic amine[5] |
3.4. Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular ion) |
| 109 | [M - NO]⁺ |
| 93 | [M - NO₂]⁺ |
| 82 | [M - NO - HCN]⁺ |
Experimental Protocols
4.1. Plausible Synthesis of 6-Nitropyridin-3-amine
A common route for the synthesis of aminopyridines involves the reduction of a corresponding nitropyridine. The precursor, 3-amino-6-nitropyridine, can be synthesized from 2-chloropyridine. A plausible multi-step synthesis is outlined below.
Caption: Plausible synthetic pathway for 6-Nitropyridin-3-amine.
Protocol:
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Nitration of 2-Chloropyridine: 2-Chloropyridine is carefully added to a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 2-chloro-5-nitropyridine.
-
Ammonolysis of 2-Chloro-5-nitropyridine: The resulting 2-chloro-5-nitropyridine is then subjected to ammonolysis, where the chloro group is displaced by an amino group using aqueous ammonia under elevated temperature and pressure, yielding 2-amino-5-nitropyridine.
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Reduction of 2-Amino-5-nitropyridine: The nitro group of 2-amino-5-nitropyridine can be reduced to an amino group using standard reducing agents such as Sn/HCl or catalytic hydrogenation (e.g., H₂/Pd-C) to yield 2,5-diaminopyridine. Subsequent selective nitration to obtain 6-nitropyridin-3-amine would be challenging. A more direct synthesis starting from a different precursor might be more viable.
An alternative approach involves a three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia, which can lead to the formation of nitropyridine derivatives[6].
Logical Relationships and Potential Applications
The structural features of 6-Nitropyridin-3-amine suggest its potential utility in various applications, particularly in drug discovery and materials science. The amino group provides a site for further functionalization, such as amide bond formation, while the nitro group can be reduced to an amino group, allowing for the synthesis of di-functionalized pyridines.
Caption: Logical relationship of structure to reactivity and applications.
Conclusion
6-Nitropyridin-3-amine is a versatile chemical intermediate with a rich potential for applications in various fields of chemical research. This guide has summarized its key structural and physicochemical properties, providing a valuable resource for scientists and researchers. While some experimental data for this specific isomer remains to be fully elucidated and published, the information presented here, based on known chemical principles and data from related compounds, offers a solid foundation for future investigations and applications of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. scbt.com [scbt.com]
- 3. store.p212121.com [store.p212121.com]
- 4. 4-氨基-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
